3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
The compound is a complex organic molecule that contains an azepane ring (a seven-membered cyclic amine), a 1,8-naphthyridine ring (a two nitrogen containing ring similar to quinoline), and a dimethoxyphenyl group (a benzene ring with two methoxy functional groups). The exact properties and functions of this compound would depend on the specific arrangement and connectivity of these groups .
Molecular Structure Analysis
The molecular structure analysis would involve determining the exact arrangement of atoms and bonds in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the amine group in the azepane ring and the aromatic rings suggests that it might undergo reactions typical of these functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, density, solubility, and reactivity can be determined through various laboratory tests .Scientific Research Applications
Pharmacological Research and Potential Therapeutic Applications
Anticancer Activity
A study on naphthyridine derivatives, similar in structure to the specified compound, demonstrated anticancer activity. Specifically, one derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Anti-tumor Agents
Derivatives of benzofuran, related to the azepane structure, have been synthesized and evaluated for their anti-tumor properties. These studies underline the potential of structurally similar compounds in cancer therapy (Hayakawa et al., 2004).
Chemical Synthesis and Structural Analysis
Synthetic Methodologies
Research has focused on the synthesis of novel azepane derivatives, highlighting the diverse synthetic routes and the importance of these compounds in developing new chemical entities. This includes the development of PKB inhibitors, showcasing the relevance of azepane derivatives in medicinal chemistry (Breitenlechner et al., 2004).
Crystal Structure and Molecular Design
Studies on the crystal structure of related compounds have provided insights into their geometric and electronic properties, essential for understanding their reactivity and interaction with biological targets. This is crucial for the design of molecules with specific pharmacological activities (Guillon et al., 2017).
Novel Chemical Entities and Material Science
Novel Heterocyclic Systems
The exploration of naphthyridinones and their annulated products has led to the discovery of new heterocyclic systems with potential applications in various fields, including pharmacology and materials science (Deady & Devine, 2006).
Molecular Docking and Activity
Advanced computational techniques, such as molecular docking, have been employed to predict the interaction of azepane derivatives with biological targets, aiding in the design of compounds with enhanced biological activities (Adem et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further elucidation of its structure, synthesis, and properties, as well as exploration of its potential applications. This could include testing its biological activity, investigating its potential uses in materials science, or studying its reactivity to develop new synthetic methods .
Properties
IUPAC Name |
azepan-1-yl-[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-14-17(30-2)9-11-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPESNHSKWNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)OC)OC)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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